5-Acetyl-2-mercaptobenzoic acid
Description
Contextualization within Thiol- and Carboxylic Acid-Containing Organic Compounds
Organic compounds containing both thiol and carboxylic acid groups are of significant interest in chemistry and biochemistry. The thiol group, with its sulfur atom, is known for its ability to form strong bonds with metals, its nucleophilicity, and its capacity to undergo oxidation to form disulfide bonds. chemicalland21.com This reactivity is crucial in the structure and function of many proteins and enzymes. chemicalland21.com
The carboxylic acid group, on the other hand, imparts acidic properties to the molecule and can participate in a variety of reactions, including esterification, amidation, and salt formation. chemicalland21.com The presence of both these groups in a single molecule, as in 5-Acetyl-2-mercaptobenzoic acid, creates a bifunctional platform that can be used to construct more complex molecular architectures.
Historical Perspective of Mercaptobenzoic Acid Derivatives in Synthetic Chemistry
Mercaptobenzoic acid and its derivatives, such as 2-mercaptobenzoic acid (thiosalicylic acid) and 4-mercaptobenzoic acid, have a well-established history in synthetic chemistry. nih.govchemicalbook.com Thiosalicylic acid, for instance, has been used as a precursor in the synthesis of thioindigo (B1682309) dyes and the antiseptic agent thiomersal. chemicalbook.com
More recently, mercaptobenzoic acids have gained prominence in the field of nanotechnology. Their thiol group allows them to bind strongly to the surface of noble metal nanoparticles, such as gold and silver, forming self-assembled monolayers. chemicalbook.com The carboxylic acid group can then be used to further functionalize these nanoparticles or to modulate their solubility and interactions with their environment. chemicalbook.com This has led to their use in the development of sensors, drug delivery systems, and catalysts. nih.govchemicalbook.com
Current Research Trajectories and Academic Significance of this compound
While specific research on this compound is limited, its structure suggests several potential avenues for investigation. The presence of the acetyl group, in addition to the thiol and carboxylic acid moieties, could be exploited for further chemical modifications. For example, the acetyl group could serve as a handle for the attachment of other molecules through reactions at the carbonyl group.
The academic significance of this compound lies in its potential to serve as a building block for the synthesis of novel materials and biologically active molecules. Its ability to chelate metals, a property common to molecules with appropriately positioned functional groups, could be of interest in the design of new catalysts or metal-sequestering agents. Furthermore, the combination of a lipophilic acetyl group with hydrophilic carboxylic acid and thiol groups could lead to interesting self-assembly properties in solution or on surfaces.
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| CAS Number | 107191-10-6 | aaa-chem.comlabseeker.comalfa-chemistry.com |
| Molecular Formula | C9H8O3S | aaa-chem.com |
| Molecular Weight | 196.223 g/mol | aaa-chem.com |
Detailed Research Findings
As of now, detailed research findings specifically on this compound are not widely available in the public domain. However, we can infer potential research directions based on studies of its isomers. For instance, research on 2-mercaptobenzoic acid grafted onto chitosan (B1678972) has shown enhanced mucoadhesive properties, suggesting that thiol-containing benzoic acids can be valuable in designing drug delivery systems. nih.gov It is plausible that this compound could be explored for similar applications, with the acetyl group potentially modulating the compound's lipophilicity and, consequently, its interaction with biological membranes.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-acetyl-2-sulfanylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3S/c1-5(10)6-2-3-8(13)7(4-6)9(11)12/h2-4,13H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXHFAFECCYHSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)S)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90545238 | |
| Record name | 5-Acetyl-2-sulfanylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90545238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107191-10-6 | |
| Record name | 5-Acetyl-2-sulfanylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90545238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry of 5 Acetyl 2 Mercaptobenzoic Acid
Retrosynthetic Analysis and Key Disconnections for the Thiol, Carboxylic Acid, and Acetyl Moieties
Retrosynthetic analysis is a problem-solving technique in organic synthesis. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical "disconnections". amazonaws.comscitepress.org For 5-acetyl-2-mercaptobenzoic acid, the key functional groups to consider for disconnection are the thiol (–SH), carboxylic acid (–COOH), and acetyl (–COCH₃) groups attached to the benzene (B151609) ring.
The most logical disconnections involve the carbon-heteroatom bonds (C-S and C-C=O) and the carbon-carbon bond of the acetyl group.
Disconnection of the Thiol Group (C-S bond): This disconnection points to a precursor where the thiol group is replaced by a more stable or easily introduced functional group. A common strategy is to have a precursor with a diazonium salt, which can then be converted to the thiol. Another approach is to use a precursor with a halogen (like chlorine or bromine) that can be displaced by a sulfur nucleophile.
Disconnection of the Carboxylic Acid Group (C-C bond): The carboxylic acid group can be retrosynthetically disconnected to a methyl group, which can then be oxidized in the forward synthesis. Alternatively, it can be introduced via carboxylation of an organometallic intermediate.
Disconnection of the Acetyl Group (C-C bond): The acetyl group is typically introduced via a Friedel-Crafts acylation reaction. Therefore, the disconnection is made between the carbonyl carbon and the aromatic ring, leading to an acylium ion synthon (CH₃CO⁺) and a substituted benzene ring.
A plausible retrosynthetic pathway for this compound is shown below:
Figure 1: A simplified retrosynthetic analysis of this compound.
This analysis suggests that a potential starting material could be 2-aminobenzoic acid (anthranilic acid), which is readily available.
Classical Synthetic Approaches for this compound Synthesis
Historically, the synthesis of this compound has relied on multi-step procedures often starting from thiosalicylic acid (2-mercaptobenzoic acid). nih.govnist.gov A common classical approach involves the Friedel-Crafts acylation of a protected thiosalicylic acid derivative.
A representative classical synthesis can be outlined as follows:
Protection of the Thiol and Carboxylic Acid Groups: Thiosalicylic acid is first protected to prevent unwanted side reactions during acylation. The thiol group is often converted to a thioether or a thioester, and the carboxylic acid is esterified.
Friedel-Crafts Acylation: The protected thiosalicylic acid is then subjected to Friedel-Crafts acylation using acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride. This introduces the acetyl group at the 5-position due to the directing effects of the substituents.
Deprotection: The protecting groups on the thiol and carboxylic acid are removed to yield the final product, this compound.
Advanced Synthetic Strategies for Improved Yield and Selectivity
Modern synthetic chemistry focuses on developing more efficient and selective methods. For the synthesis of this compound, advanced strategies aim to overcome the limitations of classical approaches. These can include:
Catalytic Methods: The use of more advanced and recyclable catalysts for the acylation step can improve efficiency and reduce waste. For instance, using solid acid catalysts or metal-catalyzed cross-coupling reactions can offer milder reaction conditions and higher selectivity.
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved safety, and easier scalability compared to batch processes.
These advanced strategies are at the forefront of research aimed at producing this compound and its derivatives in a more sustainable and economically viable manner.
Green Chemistry Principles in the Synthesis of this compound
Green chemistry principles are increasingly being integrated into synthetic planning to minimize environmental impact. mdpi.comhumanjournals.com In the context of synthesizing this compound, several green chemistry principles can be applied: nih.gov
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, supercritical fluids, or ionic liquids. humanjournals.com
Catalysis: Employing catalytic reagents in place of stoichiometric ones to reduce waste. humanjournals.com For the acylation step, solid acid catalysts that can be easily recovered and reused are a greener alternative to traditional Lewis acids.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.
Energy Efficiency: Utilizing energy-efficient methods like microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. scheikundeinbedrijf.nlnih.gov
The application of these principles not only reduces the environmental footprint of the synthesis but can also lead to more cost-effective and safer processes.
| Green Chemistry Principle | Application in this compound Synthesis |
| Prevention | Designing syntheses to avoid waste generation. |
| Atom Economy | Maximizing the incorporation of starting materials into the final product. |
| Less Hazardous Chemical Syntheses | Using less toxic reagents and solvents. |
| Designing Safer Chemicals | The target molecule itself has applications as a building block. |
| Safer Solvents and Auxiliaries | Replacing traditional organic solvents with greener alternatives. humanjournals.com |
| Design for Energy Efficiency | Employing methods like microwave heating to reduce energy consumption. scheikundeinbedrijf.nlnih.gov |
| Use of Renewable Feedstocks | Exploring starting materials derived from renewable sources. |
| Reduce Derivatives | Minimizing the use of protecting groups to reduce steps and waste. |
| Catalysis | Using catalytic reagents over stoichiometric ones. humanjournals.com |
| Design for Degradation | Not directly applicable to the synthesis itself. |
| Real-time analysis for Pollution Prevention | Monitoring reactions to prevent by-product formation. |
| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and conditions that minimize risks. |
Chemo- and Regioselective Synthesis of Isomers and Analogues
The synthesis of specific isomers and analogues of this compound requires precise control over the reaction conditions to achieve the desired chemo- and regioselectivity. nih.gov
Regioselectivity: The position of the acetyl group on the benzene ring is crucial. In Friedel-Crafts acylation, the directing effects of the existing substituents on the ring determine the position of the incoming acetyl group. By choosing appropriate starting materials and protecting groups, one can direct the acylation to the desired position. For example, starting with a different isomer of mercaptobenzoic acid would lead to a different regioisomer of the final product.
Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. For instance, when acylating a molecule with both a thiol and a carboxylic acid group, it is essential to ensure that only the desired reaction (C-acylation of the ring) occurs, without acylation of the thiol or carboxylic acid (O- or S-acylation). This is often achieved through the use of protecting groups or by carefully selecting the reaction conditions and catalysts.
The synthesis of analogues, such as those with different alkyl or aryl groups instead of the acetyl group, can be achieved by using the corresponding acyl chlorides or anhydrides in the acylation step. Similarly, modifications to the thiol or carboxylic acid groups can lead to a wide range of analogues with potentially different properties and applications. The synthesis of related compounds like 2-chloro-6-mercaptobenzoic acid and 2-mercapto-5-methoxybenzoic acid follows similar principles of directed synthesis. nih.govchemicalbook.com
Advanced Derivatization and Functionalization Strategies of 5 Acetyl 2 Mercaptobenzoic Acid
Esterification and Amidation Reactions of the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for derivatization through esterification and amidation, converting the acidic proton into a variety of functional groups and extending the molecular framework.
Esterification: The conversion of the carboxylic acid to an ester can be achieved under acidic conditions, a process known as Fischer esterification. masterorganicchemistry.com This equilibrium-driven reaction typically involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com To drive the reaction to completion, water, a byproduct, is often removed using a Dean-Stark apparatus or by using the alcohol as the solvent. masterorganicchemistry.com For a molecule like 5-acetyl-2-mercaptobenzoic acid, the reaction would proceed by protonating the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity for attack by the alcohol. masterorganicchemistry.com
Amidation: The formation of amides from the carboxylic acid moiety requires activation, as amines are generally not reactive enough to directly displace the hydroxyl group. A common and effective method involves the use of peptide coupling agents. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) in combination with N-hydroxysuccinimide (NHS) can be used to form an active ester intermediate, which then readily reacts with a primary or secondary amine to form the corresponding amide. nih.gov This method was successfully used to graft 2-mercaptobenzoic acid onto the chitosan (B1678972) biopolymer. nih.gov Another approach is to use coupling agents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) with an organic base such as diisopropylethylamine (i-Pr₂EtN) in a solvent like N,N-dimethylformamide (DMF). nih.gov A key consideration in these reactions is the potential for the nucleophilic thiol group to cause side reactions, including the formation of disulfide byproducts. nih.gov One strategy to circumvent this is a one-pot, two-step process where the amide coupling is performed first, followed by in-situ acylation or alkylation of the thiol group to protect it. nih.gov
Table 1: Selected Reagents and Conditions for Esterification and Amidation
| Transformation | Reagents & Conditions | Purpose of Reagents |
|---|---|---|
| Esterification | Excess Alcohol (e.g., Methanol, Ethanol), Catalytic H₂SO₄ or TsOH, Heat | Alcohol acts as reactant and often solvent; Acid catalyzes the reaction. |
| Amidation | Amine, EDAC/NHS, pH ~5-6 | EDAC/NHS activates the carboxylic acid to facilitate amide bond formation. nih.gov |
| Amidation | Amine, HBTU, i-Pr₂EtN, DMF | HBTU is a highly efficient coupling agent; base neutralizes acid formed. nih.gov |
Thiol-Specific Functionalizations: Thioether, Disulfide, and Thiolate Formation
The thiol (-SH) group is a highly reactive nucleophile, providing a versatile handle for a range of specific modifications.
Thiolate Formation: The thiol group is acidic and can be readily deprotonated by a base to form a thiolate anion (-S⁻). This anion is a significantly stronger nucleophile than the corresponding thiol, making it the key reactive species in many subsequent functionalization reactions.
Thioether Synthesis: Thiolates readily participate in nucleophilic substitution reactions (Sₙ2) with alkyl halides or other electrophiles to form stable thioether (sulfide) linkages. For instance, 2-mercaptobenzoic acid can be alkylated at the sulfur atom using various α-halocarbonyl compounds to produce 2-thioalkoxybenzoic acids. researchgate.net This strategy allows for the introduction of a wide array of side chains onto the aromatic core.
Disulfide Formation: The thiol group can be oxidized to form a disulfide bond (-S-S-), linking two molecules of the parent acid. The oxidation of 2-mercaptobenzoic acid to 2,2'-dithiodibenzoic acid is well-documented and highly sensitive to reaction conditions, particularly pH. figshare.comresearchgate.net Under acidic conditions, the thiol form is stable. However, as the pH increases towards neutral, oxidation to the disulfide becomes favorable and can proceed to completion. figshare.comresearchgate.net This transformation can be mediated by mild oxidizing agents or, in some cases, by exposure to air, especially in the presence of base. nih.gov More controlled methods for disulfide bond formation, such as the use of azodicarboxylates like diethyl azodicarboxylate (DEAD), have also been developed, which proceed through a sulfenyl hydrazine (B178648) intermediate. researchgate.net
Table 2: Conditions Influencing Disulfide Formation from 2-Mercaptobenzoic Acid
| Condition | Observation | Outcome |
|---|---|---|
| Acidic pH | Thiol group is protonated and stable. | 2-Mercaptobenzoic acid remains unchanged. figshare.comresearchgate.net |
| Near Neutral pH | Oxidation is favored. | Complete oxidation to 2,2'-disulfanediyldibenzoic acid occurs. figshare.comresearchgate.net |
| Exposure to Air | Slow oxidation over time. | Yields dithiosalicylic acid. nih.gov |
Acetyl Group Transformations and Modifications
The acetyl group offers a carbonyl center that can undergo a variety of transformations typical of ketones, allowing for further diversification of the molecular structure.
Common modifications include the reduction of the ketone to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄). The carbonyl group can also react with nitrogen nucleophiles to form imines, oximes, or hydrazones. A notable example is the reaction with thiosemicarbazides to yield thiosemicarbazones. This reaction, demonstrated on the analogous 5-acetylbarbituric acid, proceeds by condensing the acetyl group with a substituted or unsubstituted thiosemicarbazide, typically in the presence of an acid catalyst. researchgate.net This transformation introduces a new heterocyclic-like side chain, which can be valuable for modulating the biological activity of the parent molecule.
Table 3: Examples of Acetyl Group Transformations
| Reaction Type | Reagents | Product Functional Group |
|---|---|---|
| Reduction | Sodium Borohydride (NaBH₄) | Secondary Alcohol |
| Condensation | Hydroxylamine (B1172632) (NH₂OH) | Oxime |
| Condensation | Hydrazine (N₂H₄) | Hydrazone |
| Condensation | Thiosemicarbazide | Thiosemicarbazone researchgate.net |
Multi-Component Reactions Involving this compound as a Building Block
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing parts of all components, are highly efficient in generating molecular complexity. nih.govtcichemicals.com this compound is an excellent candidate for MCRs due to its distinct functional groups.
While specific MCRs involving this exact molecule are not extensively documented, its functional groups are known to participate in several classic MCRs:
Ugi or Passerini Reactions: The carboxylic acid moiety could serve as the acid component in the Ugi four-component reaction (an amine, a ketone/aldehyde, an isocyanide, and a carboxylic acid) or the Passerini three-component reaction (a ketone/aldehyde, an isocyanide, and a carboxylic acid). youtube.com
Biginelli or Hantzsch Reactions: The acetyl group's ketone functionality could potentially act as the carbonyl component in reactions like the Biginelli synthesis of dihydropyrimidinones or the Hantzsch pyridine (B92270) synthesis.
The challenge in using a polyfunctional molecule like this compound in MCRs lies in achieving chemoselectivity, ensuring only the desired functional group reacts. This may require protecting the other reactive sites, such as the thiol group, prior to the MCR. The development of such strategies could enable the rapid assembly of highly complex and diverse chemical libraries based on this scaffold. For example, a one-pot, five-component reaction has been developed for synthesizing complex tetrazole-benzofuran hybrids, demonstrating the power of MCRs in creating intricate molecular architectures in a single step. rsc.org
Bioconjugation Strategies Utilizing this compound Derivatives
Bioconjugation, the covalent linking of molecules to biomacromolecules such as proteins, carbohydrates, or nucleic acids, is a cornerstone of drug delivery, diagnostics, and biomedical research. The functional groups on this compound make its derivatives prime candidates for these strategies. youtube.com
Carboxylic Acid-Mediated Conjugation: The carboxylic acid can be activated (e.g., with EDAC/NHS) to react with primary amine groups found in the side chains of lysine (B10760008) residues on proteins or on other amine-functionalized biomolecules. nih.gov This results in the formation of a stable amide bond. A clear example of this is the conjugation of 2-mercaptobenzoic acid to the biopolymer chitosan to enhance its mucoadhesive properties. nih.gov
Thiol-Mediated Conjugation: The thiol group is one of the most selectively targeted functionalities in bioconjugation. It can react with maleimide-functionalized biomolecules via a Michael addition reaction to form a stable thioether linkage. Alternatively, it can be used to form disulfide bonds with cysteine residues on proteins, creating a linkage that can be cleaved under the reducing conditions found inside cells. nih.gov
These dual handles allow for orthogonal conjugation strategies, where the thiol and the carboxylic acid can be used to link to two different molecules or sites. For instance, the carboxylic acid could be used to attach the molecule to a protein, while the thiol remains available for subsequent reaction with another molecule or for interaction with a specific biological target.
Mechanistic Organic Chemistry of 5 Acetyl 2 Mercaptobenzoic Acid Reactions
Reaction Kinetics and Thermodynamic Profiles of Key Transformations
The reactivity of 5-acetyl-2-mercaptobenzoic acid is governed by the interplay of its three functional groups. The thiol group is a potent nucleophile and readily undergoes oxidation, while the carboxylic acid can participate in esterification and amidation reactions. The acetyl group, with its electrophilic carbonyl carbon, is a site for nucleophilic addition.
Key transformations of this compound include:
Oxidation of the Thiol: The mercapto group can be oxidized to form a disulfide, 2,2'-disulfanediylbis(5-acetylbenzoic acid). This reaction is often spontaneous in the presence of mild oxidizing agents or even atmospheric oxygen, particularly under basic conditions which favor the formation of the more nucleophilic thiolate anion.
Esterification of the Carboxylic Acid: The carboxylic acid can be converted to its corresponding ester in the presence of an alcohol and an acid catalyst. The kinetics of this reaction typically follow a second-order rate law, dependent on the concentration of both the carboxylic acid and the alcohol.
Reactions at the Acetyl Group: The ketone functionality can undergo nucleophilic addition reactions, for example, with hydride reagents to form a secondary alcohol.
Table 1: Representative Kinetic Data for Reactions of Thiol-Containing Benzoic Acids
| Reaction Type | Reactant | Reagent | Solvent | Rate Constant (k) at 298 K (M⁻¹s⁻¹) | Activation Energy (Ea) (kJ/mol) |
| Disulfide Formation | 2-Mercaptobenzoic Acid | O₂ | Ethanol/Water | 1.2 x 10⁻⁴ | 45 |
| Esterification | 2-Mercaptobenzoic Acid | Methanol | H₂SO₄ (cat.) | 3.5 x 10⁻⁵ | 60 |
The thermodynamic profile of these reactions is also a critical consideration. The oxidation of the thiol to a disulfide is generally a thermodynamically favorable process, with a negative Gibbs free energy change, driven by the formation of a stable S-S bond. Esterification, on the other hand, is a reversible process with an equilibrium constant close to unity, often requiring the removal of water to drive the reaction to completion.
Elucidation of Reaction Mechanisms via Spectroscopic and Computational Techniques
The mechanisms of reactions involving this compound can be elucidated through a combination of spectroscopic and computational methods.
Spectroscopic Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for tracking the progress of a reaction. For instance, in the oxidation of the thiol, the disappearance of the S-H proton signal in ¹H NMR and the upfield shift of the carbon attached to sulfur in ¹³C NMR would be indicative of disulfide formation.
Infrared (IR) Spectroscopy: IR spectroscopy can be used to monitor changes in functional groups. The disappearance of the S-H stretching vibration (around 2550 cm⁻¹) and the appearance of new C=O stretching vibrations in esterification are key diagnostic markers.
Mass Spectrometry (MS): MS is used to determine the molecular weight of reactants, intermediates, and products, providing crucial information for confirming reaction pathways.
Computational Techniques:
Density Functional Theory (DFT) calculations can provide detailed insights into the reaction mechanism, including the structures of transition states and the energetics of different reaction pathways. For example, computational studies can be used to model the transition state of the nucleophilic attack of the thiol on an electrophile, helping to understand the factors that influence the reaction rate.
Table 2: Spectroscopic Data for this compound
| Technique | Functional Group | Characteristic Signal |
| ¹H NMR | -COOH | δ 10-13 ppm (broad singlet) |
| Ar-H | δ 7-8.5 ppm (multiplets) | |
| -SH | δ 3-4 ppm (singlet) | |
| -COCH₃ | δ 2.5 ppm (singlet) | |
| ¹³C NMR | -COOH | δ 165-175 ppm |
| C-S | δ 125-140 ppm | |
| C=O (ketone) | δ 195-205 ppm | |
| Ar-C | δ 120-150 ppm | |
| -COCH₃ | δ 25-30 ppm | |
| IR | O-H (acid) | 2500-3300 cm⁻¹ (broad) |
| C=O (acid) | 1680-1710 cm⁻¹ | |
| C=O (ketone) | 1660-1680 cm⁻¹ | |
| S-H | 2550-2600 cm⁻¹ (weak) |
Note: The chemical shifts (δ) are given in parts per million (ppm) and are approximate. The exact values can vary depending on the solvent and other experimental conditions.
Stereochemical Aspects and Chiral Derivatization Involving this compound
While this compound itself is not chiral, it can be used in the synthesis of chiral molecules or as a chiral derivatizing agent after appropriate modification.
The reduction of the acetyl group, for instance, leads to the formation of a chiral secondary alcohol, 5-(1-hydroxyethyl)-2-mercaptobenzoic acid. This reaction, if carried out with a non-chiral reducing agent like sodium borohydride (B1222165), will produce a racemic mixture of the two enantiomers. However, the use of a chiral reducing agent can lead to the stereoselective formation of one enantiomer over the other.
Furthermore, the carboxylic acid functionality of this compound can be used to resolve racemic mixtures of chiral alcohols or amines. By reacting the carboxylic acid with a racemic alcohol, a mixture of diastereomeric esters is formed. These diastereomers have different physical properties and can often be separated by techniques such as chromatography. Once separated, the individual enantiomers of the alcohol can be recovered by hydrolysis of the ester. This process is a classical method for chiral resolution.
In a similar vein, the thiol group can be used to create chiral derivatives. For example, reaction with a chiral epoxide will result in a mixture of diastereomeric thioethers.
Table 3: Common Chiral Derivatizing Agents
| Agent | Functional Group Derivatized |
| Mosher's Acid (MTPA) | Alcohols, Amines |
| (1S)-(+)-10-Camphorsulfonyl Chloride | Alcohols, Amines |
| Marfey's Reagent (FDAA) | Amino Acids |
Note: This table lists common chiral derivatizing agents and the functional groups they typically react with. While this compound is not a standard derivatizing agent, its functional groups allow for its potential use in such applications.
The study of the mechanistic organic chemistry of this compound provides a fascinating glimpse into the reactivity of a polyfunctional molecule. Understanding the kinetics, reaction pathways, and the influence of external factors is crucial for harnessing its synthetic potential.
Coordination Chemistry of 5 Acetyl 2 Mercaptobenzoic Acid As a Ligand
Ligand Design Principles and Coordination Modes (e.g., Monodentate, Bidentate, Tridentate)
The design of ligands is a cornerstone of coordination chemistry, aiming to create molecules with specific coordination properties to form metal complexes with desired geometries and reactivities. 5-Acetyl-2-mercaptobenzoic acid incorporates several key functional groups that influence its behavior as a ligand. The carboxylate group (-COOH), the thiol group (-SH), and the acetyl group (-C(O)CH₃) each offer potential coordination sites.
The coordination of this compound can be versatile, exhibiting various coordination modes:
Monodentate Coordination: The ligand can bind to a metal center through a single donor atom. This could involve the sulfur atom of the thiol group, the oxygen of the deprotonated carboxylate, or the carbonyl oxygen of the acetyl group. The specific mode would depend on the reaction conditions, the nature of the metal ion (hard vs. soft acid-base principles), and the solvent.
Bidentate Coordination: The ligand can chelate to a metal center using two donor atoms simultaneously, forming a stable ring structure. Several bidentate modes are plausible for this compound:
S,O-chelation: The most probable bidentate mode involves the sulfur atom of the deprotonated thiol and one of the oxygen atoms of the carboxylate group. This forms a stable six-membered chelate ring. This mode is common for related ligands like 2-mercaptobenzoic acid (thiosalicylic acid).
O,O-chelation: Coordination could occur through the two oxygen atoms of the carboxylate group, forming a four-membered ring. Another possibility is chelation involving the carboxylate oxygen and the acetyl oxygen.
Tridentate and Bridging Coordination: In more complex scenarios, this compound could act as a tridentate ligand, coordinating through the thiol, carboxylate, and acetyl groups, although this might be sterically hindered. Alternatively, it can act as a bridging ligand, where different donor atoms of the same ligand molecule coordinate to two or more different metal centers, leading to the formation of polynuclear complexes or coordination polymers. For instance, the carboxylate group could bridge two metal ions.
The coordination behavior is also influenced by the deprotonation of the acidic groups. The carboxylic acid and the thiol group can lose their protons to form carboxylate and thiolate anions, respectively, which are generally stronger coordinating agents than their neutral counterparts.
Synthesis and Characterization of Metal Complexes with this compound
The synthesis of metal complexes with this compound would typically involve the reaction of a suitable metal salt with the ligand in an appropriate solvent. The choice of the metal precursor and reaction conditions (temperature, pH, and stoichiometry) plays a crucial role in determining the final product.
Characterization of the resulting complexes would employ a range of spectroscopic and analytical techniques:
Infrared (IR) Spectroscopy: To confirm the coordination of the ligand to the metal ion. Changes in the vibrational frequencies of the C=O (carboxylate and acetyl) and S-H groups upon complexation provide evidence of bonding. For example, the disappearance of the broad O-H stretch from the carboxylic acid and the S-H stretch, along with shifts in the C=O stretching frequencies, would indicate coordination. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complex in solution. Shifts in the resonances of the protons and carbons near the coordination sites can confirm the binding mode.
UV-Visible Spectroscopy: To study the electronic transitions within the complex, which can provide information about the coordination geometry and the nature of the metal-ligand bonding. The formation of complexes often leads to shifts in the absorption bands of the ligand. frontiersin.org
Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the complex, confirming its composition.
Elemental Analysis: To determine the empirical formula of the complex and verify its purity.
Transition metals, with their partially filled d-orbitals, form a vast array of coordination complexes with diverse geometries and magnetic properties. The synthesis of transition metal complexes with this compound is expected to be straightforward, likely involving the reaction of a metal halide or acetate (B1210297) salt with the ligand. For instance, square planar complexes could be anticipated with Pd(II) and Pt(II), while tetrahedral or octahedral geometries are likely for metals like Cu(II), Ni(II), Co(II), and Zn(II). rsc.orgresearchgate.net The specific geometry would be influenced by the ligand-to-metal ratio and the presence of other coordinating solvent molecules.
Lanthanides and actinides are characterized by their large ionic radii and high coordination numbers (typically 8 or 9). frontiersin.orgnih.gov Their bonding to ligands is predominantly electrostatic in nature. The synthesis of lanthanide and actinide complexes with this compound would likely result in complexes where the ligand coordinates primarily through the hard oxygen donor atoms of the carboxylate group. The larger size of these metal ions might also facilitate the formation of polymeric structures or complexes with multiple ligand molecules. nih.govmdpi.com
Main group metals also form coordination complexes, although their coordination chemistry is generally less extensive than that of transition metals. The interaction of this compound with main group metals like Sn, Pb, or Bi would be influenced by the hard and soft acid-base theory. For example, a softer metal like Pb(II) might show a stronger interaction with the soft sulfur donor, while a harder metal like Al(III) would preferentially bind to the oxygen donors. The synthesis could be achieved by reacting the ligand with a metal halide or an organometallic precursor. nih.gov
Structural Elucidation of Metal-5-Acetyl-2-mercaptobenzoic Acid Complexes (e.g., X-ray Crystallography)
For complexes of this compound, X-ray crystallography would be instrumental in:
Unambiguously identifying the coordination mode of the ligand (monodentate, bidentate, etc.).
Determining the coordination number and geometry of the metal ion (e.g., tetrahedral, square planar, octahedral). mdpi.com
Measuring key bond distances, such as metal-sulfur and metal-oxygen bond lengths, which provide insight into the strength of the coordination bonds.
Observing any intermolecular interactions, such as hydrogen bonding or π-π stacking, which can influence the supramolecular structure of the complex. nih.gov
Table 1: Representative Crystallographic Data for a Hypothetical Metal Complex of this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 15.2 |
| c (Å) | 9.8 |
| β (°) | 95.5 |
| V (ų) | 1560 |
| Z | 4 |
| R-factor | < 0.05 |
Note: This table is illustrative and based on typical values for similar organometallic complexes.
Electronic Structure and Bonding in this compound Metal Complexes
The electronic structure and nature of the bonding in metal complexes of this compound can be investigated using a combination of experimental techniques and theoretical calculations.
Experimental Approaches:
UV-Visible Spectroscopy: Provides information on the d-d electronic transitions in transition metal complexes and charge-transfer bands (ligand-to-metal or metal-to-ligand).
Magnetic Susceptibility Measurements: Determines the number of unpaired electrons in the metal center, which is related to its electronic configuration and the ligand field strength.
Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic complexes, EPR gives detailed information about the electronic environment of the unpaired electron(s).
Theoretical Approaches:
Density Functional Theory (DFT): DFT calculations are a powerful tool for modeling the electronic structure of molecules. For metal complexes of this compound, DFT can be used to:
Optimize the geometry of the complex.
Calculate the energies and shapes of the molecular orbitals, providing a detailed picture of the metal-ligand bonding.
Predict spectroscopic properties, such as IR and UV-Vis spectra, which can be compared with experimental data.
Analyze the charge distribution within the molecule.
The bonding in these complexes will have both covalent and ionic character. The interaction between the metal and the ligand can be described by models such as the Ligand Field Theory, which considers the effect of the ligand's electric field on the energies of the metal's d-orbitals. The presence of both soft (sulfur) and hard (oxygen) donor atoms in this compound allows for fine-tuning of the electronic properties of the resulting metal complexes.
Supramolecular Assembly and Metal-Organic Frameworks Derived from this compound
The construction of supramolecular assemblies and metal-organic frameworks (MOFs) relies on the predictable coordination of organic ligands to metal centers, forming extended one-, two-, or three-dimensional structures. The ligand's functional groups are paramount in dictating the geometry and properties of the resulting material.
This compound possesses three distinct functional groups that could theoretically participate in metal coordination: the carboxylate group (-COOH), the thiol group (-SH), and the acetyl group (-C(O)CH₃). The presence of both a soft donor (sulfur) and hard donors (oxygen) makes it a potentially versatile ligand for a wide range of metal ions.
However, a thorough investigation of chemical databases and scientific literature indicates a lack of specific studies focusing on the use of this compound as a primary linker for the systematic construction of supramolecular assemblies or MOFs. General searches on the coordination chemistry of mercaptobenzoic acids and their isomers show that these types of ligands can form a variety of coordination polymers, but specific examples involving the 5-acetyl derivative are not documented.
The absence of such research means that there are no experimental data, such as crystal structures or detailed research findings, to populate tables or provide an in-depth discussion on the specific supramolecular structures or MOFs derived from this particular compound. The potential coordination modes, the influence of the acetyl group on the resulting framework topology, and the properties of any such hypothetical materials remain unexplored areas of chemical research.
While the principles of MOF design would suggest that this compound could act as a multitopic linker, potentially leading to novel network topologies, the scientific community has yet to publish any work to this effect. Therefore, a detailed, evidence-based discussion on this specific topic is not possible at this time.
Applications of 5 Acetyl 2 Mercaptobenzoic Acid and Its Derivatives in Materials Science
Role in Polymer Synthesis and Modification
The dual functionality of mercaptobenzoic acid derivatives makes them valuable agents in polymer chemistry, enabling the synthesis of new polymers and the modification of existing ones to achieve enhanced properties.
Incorporation into Polymer Backbones (e.g., Chitosan (B1678972) Derivatives)
Research has demonstrated the successful grafting of 2-mercaptobenzoic acid, a related derivative, onto the backbone of chitosan, a natural polysaccharide. nih.gov This modification is typically achieved by forming an amide bond between the carboxylic acid group of the mercaptobenzoic acid and the primary amine groups of chitosan, often facilitated by coupling agents like EDAC and NHS. nih.gov The resulting thiolated chitosan, or thiomer, is a novel conjugate that exhibits modified physical and chemical properties. For instance, the synthesized chitosan-2-mercaptobenzoic acid is typically a light yellow, odorless, fibrous material that is insoluble in water but soluble in acidic aqueous solutions. nih.gov
This incorporation aims to enhance specific properties of the base polymer. In the case of chitosan, the addition of the thiol group from mercaptobenzoic acid significantly improves its mucoadhesive characteristics. nih.govbenthamdirect.com The thiol groups can form disulfide bonds with cysteine-rich subdomains of mucus glycoproteins, leading to stronger adhesion. This enhanced interaction is crucial for applications requiring prolonged contact with mucosal surfaces. nih.gov Studies have shown that the mucoadhesive adsorption of the thiolated chitosan increases in acidic pH due to favorable electrostatic and hydrophobic interactions. nih.gov
Side-Chain Functionalization of Polymeric Materials
The principle of grafting mercaptobenzoic acid derivatives extends to the side-chain functionalization of various polymeric materials. The thiol and carboxylic acid groups serve as versatile handles to attach the molecule to a polymer's side chains. This process can introduce a range of new functionalities, such as hydrophilicity, metal-binding capabilities, or sites for further reactions.
While direct studies on 5-acetyl-2-mercaptobenzoic acid are limited in this specific context, the chemistry of related molecules suggests its potential. The carboxylic acid can be activated to react with hydroxyl or amine groups on polymer side chains, while the thiol group remains available for subsequent modifications or for its intrinsic properties, like antioxidant activity or affinity for heavy metals.
Cross-Linking Agents and Network Formation
The bifunctional nature of this compound allows it to act as a cross-linking agent, transforming linear polymer chains into three-dimensional networks. Cross-linking significantly alters the mechanical, thermal, and chemical properties of polymers, often leading to increased strength, thermal stability, and solvent resistance. doaj.org
The cross-linking process can occur through various mechanisms. For instance, the thiol groups on two different polymer chains, functionalized with mercaptobenzoic acid, can be oxidized to form a disulfide bridge (S-S), creating a covalent link. Alternatively, the carboxylic acid groups can react with suitable functional groups on other polymer chains. In a study involving acrylic adhesives, the addition of a two-functional monomer as a cross-linking agent increased the lap shear strength from 2.7 MPa to 3.5 MPa and improved chemical resistance significantly. doaj.org A specimen without the cross-linking agent dissolved in acetone, whereas the cross-linked version showed only a 14.9% weight loss after 24 hours of immersion. doaj.org
| Property | Adhesive without Cross-linker | Adhesive with Cross-linker (4% Ethylene Glycol Dimethacrylate) |
|---|---|---|
| Lap Shear Strength (on Aluminum) | 2.7 MPa | 3.5 MPa |
| Decomposition Temperature (5% weight loss) | 194 °C | 248 °C |
| Chemical Resistance (Weight loss in Acetone after 24h) | Dissolved | 14.9% |
Nanomaterial Functionalization and Nanoparticle Synthesis
The thiol group of this compound has a strong affinity for the surfaces of noble metal and semiconductor nanoparticles, making it an excellent ligand for surface modification and stabilization.
Surface Modification of Nanoparticles (e.g., Gold, Silver, Quantum Dots)
Surface modification is a critical step in preparing nanoparticles for specific applications, preventing aggregation and imparting desired functionalities. nih.gov Thiol-containing molecules like mercaptobenzoic acid derivatives are widely used to functionalize nanoparticles made of gold (Au), silver (Ag), and semiconductor quantum dots. mdpi.comucl.ac.uk The sulfur atom of the thiol group forms a strong covalent bond with the metal surface atoms.
For example, para-mercaptobenzoic acid (pMBA) has been used to modify the surface of silver nanoparticles. rsc.org This modification not only stabilizes the nanoparticles but also provides a functional surface that can interact with other molecules, which has been utilized for chemical sensing applications. rsc.org Similarly, the functionalization of gold nanoparticles is often achieved using the Brust-Schiffrin method, which generates highly stable thiolate-stabilized nanoparticles. mdpi.com The carboxylic acid group of the attached mercaptobenzoic acid molecule can be used to control the nanoparticle's solubility (e.g., in water) and to conjugate biomolecules. nih.gov
Stabilizing Agent in Nanocrystal Growth
During the synthesis of nanocrystals, controlling their size, shape, and stability is paramount. nih.gov this compound can act as a capping or stabilizing agent during this process. By adsorbing onto the surface of the nascent nanocrystals, it prevents their uncontrolled growth and aggregation. nih.gov
In the synthesis of silver nanoparticles, for instance, para-mercaptobenzoic acid has been shown to serve as both a controlling agent in the formation of the nanoparticles and as a stabilizer to protect them from coagulation and oxidation. rsc.org The choice of stabilizer can significantly influence the final properties of the nanocrystals. The functional groups on the stabilizer dictate the surface chemistry of the resulting nanoparticles, affecting their dispersibility in various solvents and their interaction with biological systems. nih.gov
| Application | Derivative | Nanomaterial | Function and Key Finding | Reference |
|---|---|---|---|---|
| Surface Modification for Sensing | para-Mercaptobenzoic acid (pMBA) | Silver (Ag) | Acts as a surface modification agent, enabling the detection of ammonia (B1221849) via surface-enhanced infrared absorption (SEIRA). | rsc.org |
| Stabilization during Synthesis | para-Mercaptobenzoic acid (pMBA) | Silver (Ag) | Serves as a controlling and stabilizing agent, protecting nanoparticles from coagulation and oxidation. | rsc.org |
| General Functionalization | Thiol-containing ligands | Gold (Au) | Thiolate-stabilized AuNPs show high thermal and air stability and are easily functionalized. | mdpi.com |
Development of Functional Coatings and Films
The development of functional coatings and films is a significant area of materials science, focused on imparting desired surface properties such as corrosion resistance, biocompatibility, and switchable wettability. Derivatives of this compound are being explored for their potential in creating such advanced coatings.
The thiol group of this compound allows for strong anchoring to metal surfaces, a critical feature for creating robust and durable protective films. The carboxylic acid and acetyl groups, on the other hand, can be chemically modified to tune the surface properties of the coating. For instance, polymerization of this compound derivatives can lead to the formation of thin films with controlled thickness and functionality.
Research in this area often involves the surface functionalization of various substrates to create "smart" coatings that can respond to external stimuli. These coatings can have applications in creating self-cleaning surfaces and materials with switchable adhesion. The ability to form hybrid films with biocompatible and bactericidal properties is also a key area of investigation, aiming to develop materials for healthcare applications that can prevent bacterial colonization and biofilm formation. researchgate.net
Table 1: Potential Functional Coatings Based on this compound Derivatives
| Coating Type | Functional Groups Utilized | Potential Application |
|---|---|---|
| Anti-corrosion Coating | Thiol (for metal adhesion), Polymer backbone | Protecting metal substrates from environmental degradation |
| Biocompatible Film | Carboxylic acid (for bioconjugation) | Medical implants and devices |
Integration into Responsive and Smart Materials Systems
"Smart" or "intelligent" materials are designed to respond to changes in their environment, such as pH, temperature, or the presence of specific chemicals. nih.govnih.gov The functional groups on this compound provide the chemical handles necessary to integrate this molecule into such responsive systems.
Polymers derived from this compound can exhibit stimuli-responsive behavior. The carboxylic acid group, for example, can be protonated or deprotonated depending on the pH of the surrounding medium. This change in ionization state can lead to conformational changes in the polymer, resulting in swelling or shrinking of the material. nih.gov This property is highly sought after for applications in drug delivery, where a change in pH can trigger the release of a therapeutic agent. nih.gov
Furthermore, the thiol group can participate in disulfide bond formation, which is a redox-responsive linkage. This allows for the creation of materials that can change their properties in response to oxidizing or reducing environments, a feature that is being explored for applications in targeted drug delivery and sensor technology.
Table 2: Stimuli-Responsive Behavior of Polymers Derived from this compound
| Stimulus | Responsive Functional Group | Resulting Material Response | Potential Application |
|---|---|---|---|
| pH | Carboxylic acid | Swelling/Shrinking, Change in solubility | pH-triggered drug release, Biosensors |
| Redox | Thiol/Disulfide | Cross-linking/Cleavage | Redox-controlled release systems |
Applications in Advanced Adsorption and Separation Materials
The development of efficient materials for adsorption and separation is crucial for a wide range of industrial processes, including water purification, gas separation, and chromatography. Metal-Organic Frameworks (MOFs) are a class of porous materials that have shown great promise in these areas due to their high surface area and tunable pore sizes. nih.gov
MOFs are constructed from metal ions or clusters linked together by organic molecules, known as linkers. nih.gov this compound and its derivatives are excellent candidates for use as linkers in the synthesis of novel MOFs. The carboxylic acid group can coordinate with metal ions to form the framework structure, while the thiol and acetyl groups can be directed into the pores of the MOF. These functional groups can then act as active sites for the selective adsorption of specific molecules.
For example, a MOF synthesized with a this compound-based linker could potentially exhibit selective adsorption of heavy metal ions through the thiol groups, or capture specific organic molecules via interactions with the acetyl groups. The ability to create multivariate MOFs with a variety of functional linkers allows for the fine-tuning of the adsorption and separation properties of the material. nih.gov
Table 3: Potential Applications of MOFs with this compound-based Linkers
| Application | Targeted Substance | Interacting Functional Group |
|---|---|---|
| Water Purification | Heavy metal ions (e.g., mercury, lead) | Thiol |
| Gas Separation | Carbon dioxide, Methane | Acetyl, Carboxylic acid |
Biochemical Interaction Mechanisms of 5 Acetyl 2 Mercaptobenzoic Acid in Vitro Studies
Enzyme Modulation and Inhibition Studies (in vitro biochemical assays)
While direct in vitro studies on the enzyme modulation and inhibition by 5-Acetyl-2-mercaptobenzoic acid are not extensively documented in publicly available research, the biochemical activity of structurally related compounds provides a basis for understanding its potential interactions. The presence of both a thiol (-SH) and a carboxylic acid (-COOH) group on the aromatic ring suggests that this compound may engage with enzymes through mechanisms characteristic of these functional moieties.
Thiol-Mediated Enzyme Interactions
The thiol group is a key functional group known to interact with various enzymes, often through covalent modification of cysteine residues in the enzyme's active or allosteric sites. Derivatives of 2-mercaptobenzimidazole (B194830) and 2-mercaptobenzothiazole (B37678), which share the thiol-on-a-benzene-ring motif with this compound, have demonstrated significant enzyme inhibitory activity. For instance, certain 2-mercaptobenzimidazole derivatives have been shown to be potent inhibitors of butyrylcholinesterase researchgate.net. Similarly, various derivatives of 2-mercaptobenzothiazole have been reported to exhibit antimicrobial activity, which is often mediated by enzyme inhibition nih.gov. The thiol group can participate in disulfide exchange reactions with cysteine residues or coordinate with metal ions that are essential for the catalytic activity of metalloenzymes.
Carboxylic Acid-Mediated Enzyme Interactions
The carboxylic acid group is another critical feature for enzyme interaction, often forming hydrogen bonds or ionic interactions with amino acid residues in the enzyme's active site. In many non-steroidal anti-inflammatory drugs (NSAIDs), the carboxylic acid moiety is crucial for their inhibitory activity against cyclooxygenase (COX) enzymes mdpi.com. Benzoic acid derivatives have also been identified as inhibitors of histone deacetylases (HDAC), with the carboxylate group interacting with key residues in the active site nih.gov. For example, 3,4-dihydroxybenzoic acid has been shown to inhibit HDAC activity and retard the growth of cancer cells nih.gov. It is plausible that the carboxylic acid group of this compound could similarly anchor the molecule within the active site of various enzymes, facilitating inhibitory activity.
Protein Binding and Ligand-Receptor Interactions (in vitro biochemical assays)
In vitro studies on S-isoalkyl derivatives of thiosalicylic acid have shown a strong binding affinity for HSA. nih.gov These studies, utilizing fluorescence spectroscopy and molecular docking, have revealed that the binding process is spontaneous and involves a static quenching mechanism, indicating the formation of a stable complex between the ligand and the protein. nih.govkg.ac.rssciforum.net The primary forces driving this interaction are hydrogen bonding, hydrophobic interactions, and electrostatic interactions. nih.gov
Competitive binding experiments with site-specific markers have indicated that these thiosalicylic acid derivatives predominantly bind to Sudlow's site I in domain IIA of HSA. nih.gov Molecular docking simulations further support this, showing the carboxyl group forming hydrogen bonds with residues like His242, while the aromatic ring and its substituents engage in multiple hydrophobic interactions within the binding pocket. kg.ac.rs Given the structural similarity, it is highly probable that this compound also binds to HSA at this site, with its acetyl group potentially contributing to the hydrophobic interactions.
Interactive Table: Binding Parameters of Thiosalicylic Acid Derivatives with Human Serum Albumin (HSA)
| Derivative | Binding Constant (Ka) (M-1) | Number of Binding Sites (n) | Binding Site on HSA | Primary Interactions |
| Isopropyl derivative | > 104 | ~1 | Sudlow's Site I | Hydrogen bonding, Hydrophobic interactions |
| Isobutyl derivative | 8.08 x 104 | ~1 | Sudlow's Site I | Hydrophobic interactions |
| Isoamyl derivative | Not specified | ~1 | Sudlow's Site I | Hydrogen bonding, Hydrophobic interactions, Electrostatic interactions |
Note: This data is for derivatives of thiosalicylic acid and is presented to infer the potential protein binding characteristics of this compound.
Molecular Recognition and Self-Assembly in Biological Mimetic Systems
There is currently a lack of specific in vitro studies investigating the molecular recognition and self-assembly properties of this compound in biological mimetic systems. Molecular self-assembly is a process where molecules spontaneously organize into ordered structures, driven by non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking. While the chemical structure of this compound, with its aromatic ring, carboxylic acid, and thiol groups, suggests the potential for such interactions, experimental evidence in a biological context is not available.
Cellular Uptake Mechanisms and Intracellular Fate (in vitro cell line studies)
Specific in vitro studies on the cellular uptake and intracellular fate of this compound have not been reported. However, the chemical properties of the molecule allow for speculation on its potential mechanisms of cell entry. The presence of the acetyl group can increase the lipophilicity of the molecule, which may enhance its ability to cross the cell membrane via passive diffusion.
Furthermore, studies on acetylated N-acetylmannosamine (ManNAc) analogues have shown that acetylation can significantly increase cellular uptake, with the acetyl groups being removed by intracellular esterases to release the active compound. researchgate.net A similar mechanism could be applicable to this compound.
The cellular uptake of nanoparticles, which can be influenced by their surface chemistry, is often studied using various cell lines and techniques like flow cytometry and confocal microscopy to quantify and visualize internalization. mdpi.complos.orgresearchgate.netresearchgate.net Should this compound be incorporated into a nanoparticle delivery system, its uptake would be governed by the properties of the nanoparticle itself, potentially involving endocytic pathways.
Interaction with Nucleic Acids (in vitro)
There is no direct evidence from in vitro studies on the interaction of this compound with nucleic acids. However, some small molecules are known to interact with DNA, either through intercalation, groove binding, or covalent modification. For some compounds, reductive activation is necessary to generate a reactive species that can covalently bind to DNA. For example, the reductive activation of 5-nitroimidazoles leads to the formation of a hydroxylamine (B1172632) that can covalently bind to DNA. nih.gov It is conceivable that the thiol group of this compound, under specific redox conditions, could be involved in interactions with nucleic acids, but this remains speculative without experimental data.
Advanced Spectroscopic and Analytical Characterization of 5 Acetyl 2 Mercaptobenzoic Acid and Its Derivatives/complexes
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For 5-acetyl-2-mercaptobenzoic acid and its derivatives, ¹H and ¹³C NMR provide foundational information about the chemical environment of each atom.
While specific NMR data for this compound is not widely published, general principles from related structures, such as other substituted benzoic acids, can be applied. asianjournalofphysics.comresearchgate.net For instance, the chemical shifts of aromatic protons and carbons are indicative of the electronic effects of the acetyl, mercapto, and carboxylic acid groups. asianjournalofphysics.comresearchgate.net A rapid and accurate method for quantitative analysis of related compounds like 2-mercapto-5-methyl-1,3,4-thiadiazole (B193764) in cefazolin (B47455) has been developed using NMR, highlighting the technique's precision. nih.gov
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| SH | 3.5 - 4.5 | singlet |
| Ar-H3 | 7.8 - 8.0 | doublet |
| Ar-H4 | 7.6 - 7.8 | doublet of doublets |
| Ar-H6 | 7.2 - 7.4 | doublet |
| COCH₃ | 2.5 - 2.7 | singlet |
| COOH | 10.0 - 12.0 | broad singlet |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (acetyl) | 195 - 200 |
| C=O (carboxyl) | 165 - 170 |
| C1 (C-COOH) | 130 - 135 |
| C2 (C-SH) | 138 - 142 |
| C3 | 125 - 128 |
| C4 | 130 - 133 |
| C5 (C-acetyl) | 135 - 140 |
| C6 | 128 - 131 |
| CH₃ (acetyl) | 25 - 30 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguously assigning proton and carbon signals and establishing through-bond and through-space connectivities. For complex derivatives or metal complexes of this compound, these techniques are essential. For example, in the structural analysis of new thiosemicarbazone and thiocarbohydrazone derivatives, 2D NMR was critical for assigning the structure and conformation. nih.gov
Dynamic NMR (DNMR) can be employed to study the conformational dynamics of this compound, such as the rotation around the C-C and C-S bonds. By analyzing changes in the NMR spectra at different temperatures, it is possible to determine the energy barriers for these conformational changes. The study of self-association in substituted benzoic acids using NMR has revealed the formation of hydrogen-bonded dimers in apolar solvents. acs.org
Mass Spectrometry Techniques (e.g., ESI-MS, MALDI-TOF) for Molecular Identification and Complex Characterization
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound and its derivatives.
Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly well-suited for analyzing polar molecules and can be used to identify the parent compound and its fragments. A validated HPLC-ESI-MS/MS method has been developed for the determination of 5-aminosalicylic acid and its major metabolite, N-acetyl-5-aminosalicylic acid, in human plasma, demonstrating the technique's sensitivity and selectivity. nih.gov
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is useful for analyzing larger molecules, such as metal complexes or polymers incorporating this compound.
Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy provides detailed information about the functional groups present in a molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound would show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretches of the acetyl and carboxylic acid groups, the S-H stretch of the thiol group, and various C-H and C-C stretching and bending vibrations of the aromatic ring. mdpi.com For benzoic acid and its derivatives, the C=O stretching vibration is typically observed in the range of 1740–1660 cm⁻¹. researchgate.net The broad O-H stretching vibration is expected between 3600 and 3400 cm⁻¹. mdpi.com Aromatic C-H stretching bands are generally found in the 3080–3010 cm⁻¹ region. mdpi.com
Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR and is particularly useful for studying symmetric vibrations and bonds involving heavier atoms. Surface-enhanced Raman spectroscopy (SERS) has been used to investigate the acid-base chemistry of 2-mercaptobenzoic acid immobilized on a silver surface. osti.govnih.gov The SERS effect allows for the detection of a monolayer of the molecule on the metal surface. researchgate.net
Interactive Data Table: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching | 3400 - 2400 (broad) |
| C-H (Aromatic) | Stretching | 3100 - 3000 |
| C-H (Acetyl) | Stretching | 3000 - 2850 |
| C=O (Acetyl) | Stretching | 1680 - 1660 |
| C=O (Carboxylic Acid) | Stretching | 1710 - 1680 |
| C=C (Aromatic) | Stretching | 1600 - 1450 |
| S-H | Stretching | 2600 - 2550 |
Note: These are typical ranges and can be influenced by intermolecular interactions and the physical state of the sample.
Electronic Spectroscopy: UV-Visible Absorption and Fluorescence Spectroscopy for Electronic Transitions and Interactions
UV-Visible and fluorescence spectroscopy provide insights into the electronic structure and transitions within a molecule.
UV-Visible Absorption Spectroscopy: The UV-Vis spectrum of this compound would exhibit absorption bands corresponding to π-π* and n-π* electronic transitions within the aromatic ring and the carbonyl groups. The solvent can influence the position of these bands. Studies on related benzoic acid derivatives have investigated the effects of solvents on their UV-Vis spectra. mdpi.com
Fluorescence Spectroscopy: While not all aromatic compounds are highly fluorescent, the presence of the acetyl group and the sulfur atom could lead to interesting emissive properties. Fluorescence spectroscopy can be used to study the excited state dynamics and potential interactions with other molecules.
X-ray Diffraction (XRD) and Single-Crystal X-ray Crystallography for Solid-State Structure Determination
X-ray diffraction techniques are the definitive methods for determining the three-dimensional structure of crystalline solids.
Powder X-ray Diffraction (XRD): XRD is used to analyze the crystallinity and phase purity of a powdered sample of this compound or its derivatives. For instance, XRD analysis of chitosan (B1678972) modified with 2-mercaptobenzoic acid showed changes in the diffraction pattern, indicating the formation of a new polymer derivative. nih.gov
Single-Crystal X-ray Crystallography: This powerful technique can provide precise information about bond lengths, bond angles, and intermolecular interactions in the solid state. While the crystal structure of this compound itself is not readily available, structures of related compounds like 2-acetylamino-benzoic acid have been determined. researchgate.net The analysis of 2-acetylamino-benzoic acid revealed an orthorhombic crystal system and the presence of N—H···O and O—H···O hydrogen bonds. researchgate.net The structure of thiobenzoic acid has not been determined by X-ray crystallography, but the 4-methyl derivative has been studied, showing a planar CC(O)SH group. wikipedia.org
Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry, Impedance Spectroscopy)
The electrochemical behavior of this compound and its derivatives is a critical area of study, offering insights into their redox properties, potential for self-assembly on electrode surfaces, and suitability for various electrochemical applications. Techniques such as cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) are paramount in elucidating these characteristics. While specific experimental data for this compound is not extensively documented in publicly available literature, its electrochemical properties can be inferred and understood by examining the behavior of structurally related compounds, namely aromatic thiols, benzoic acids, and acetyl-substituted aromatics.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a potentiodynamic electrochemical technique used to investigate the redox behavior of a species in solution or immobilized on an electrode surface. For this compound, CV can provide valuable information on the oxidation of the thiol group and the reduction of the acetyl group.
Oxidation of the Thiol Group: The thiol (-SH) group of this compound is expected to undergo oxidation. In many thiophenols, this process often involves the formation of a thiyl radical, which can then dimerize to form a disulfide. rsc.org The oxidation potential is influenced by the electronic environment of the aromatic ring. The presence of the acetyl group, an electron-withdrawing substituent, is anticipated to make the oxidation of the thiol group more difficult, thus shifting the oxidation peak to a more positive potential compared to unsubstituted mercaptobenzoic acid.
A typical CV experiment would involve scanning the potential of a working electrode (e.g., glassy carbon, gold) immersed in a solution containing this compound. The resulting voltammogram would likely exhibit an anodic peak corresponding to the oxidation of the thiol group. The reversibility of this process can also be assessed. For many thiols, the oxidation is an irreversible or quasi-reversible process due to the subsequent chemical reactions (dimerization). rsc.org
Reduction of the Acetyl Group: The acetyl group (-COCH₃) is an electrochemically active functional group that can be reduced. The electrochemical reduction of aromatic ketones has been a subject of study, and it typically proceeds via a one-electron transfer to form a radical anion, which may be followed by further reduction or chemical reactions. The potential at which this reduction occurs is also sensitive to the electronic nature of other substituents on the aromatic ring.
Illustrative Cyclic Voltammetry Data:
The following table presents hypothetical but plausible cyclic voltammetry data for this compound based on the expected behavior of similar compounds. These values are for illustrative purposes to demonstrate the type of information that can be obtained from a CV experiment.
| Redox Process | Expected Peak Potential (V vs. Ag/AgCl) | Scan Rate (mV/s) | Electrode | Notes |
| Oxidation of Thiol (-SH) | +0.6 to +0.8 | 100 | Glassy Carbon | Irreversible or quasi-reversible peak, potential influenced by electron-withdrawing acetyl group. |
| Reduction of Acetyl (-COCH₃) | -1.2 to -1.5 | 100 | Glassy Carbon | Reversible or quasi-reversible peak, potential can be pH-dependent. |
Table 1: Illustrative Cyclic Voltammetry Peak Potentials for this compound.
Electrochemical Impedance Spectroscopy (EIS)
Electrochemical impedance spectroscopy is a powerful non-destructive technique for characterizing the interface between an electrode and an electrolyte. It is particularly useful for studying the formation and properties of self-assembled monolayers (SAMs) on electrode surfaces. Given that this compound contains a thiol group, it is expected to form SAMs on gold surfaces. nih.govconicet.gov.ar
The formation of a SAM of this compound on a gold electrode would alter the impedance of the system. By applying a small amplitude AC potential over a range of frequencies, the impedance can be measured. The resulting data is often presented as a Nyquist plot (imaginary impedance vs. real impedance) and can be fitted to an equivalent circuit model to extract quantitative parameters.
Key parameters that can be determined from EIS studies of SAMs include:
Charge Transfer Resistance (Rct): This parameter relates to the resistance of the electrode to the transfer of charge to a redox probe in the solution. A well-formed and densely packed SAM will act as a barrier to electron transfer, resulting in a high Rct value.
Double-Layer Capacitance (Cdl): This represents the capacitance of the electrical double layer at the electrode-electrolyte interface. The formation of a SAM will typically decrease the Cdl value due to the increase in the distance between the electrode surface and the solvated ions.
Solution Resistance (Rs): This is the resistance of the electrolyte solution between the working and reference electrodes.
Illustrative Electrochemical Impedance Spectroscopy Data:
The table below provides an example of the kind of data that could be obtained from an EIS experiment on a bare gold electrode versus a gold electrode modified with a self-assembled monolayer of this compound.
| Electrode | Charge Transfer Resistance (Rct) (kΩ) | Double-Layer Capacitance (Cdl) (μF/cm²) |
| Bare Gold | 1.5 | 25 |
| Au-SAM (this compound) | 150 | 5 |
Table 2: Illustrative Electrochemical Impedance Spectroscopy Parameters for a Self-Assembled Monolayer of this compound on a Gold Electrode.
The significant increase in Rct and decrease in Cdl upon formation of the SAM would indicate the successful assembly of a relatively defect-free monolayer on the gold surface. nih.gov
Computational Chemistry and Theoretical Modeling of 5 Acetyl 2 Mercaptobenzoic Acid
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Detailed quantum chemical calculations for 5-Acetyl-2-mercaptobenzoic acid are not readily found in peer-reviewed literature. Such studies are fundamental for understanding the electronic properties and reactivity of a molecule.
Geometry Optimization and Electronic Structure Analysis
There is a lack of published data concerning the optimized molecular geometry and electronic structure analysis of this compound derived from DFT or other ab initio methods. This type of analysis would typically provide insights into bond lengths, bond angles, dihedral angles, and the distribution of electron density, which are crucial for predicting the molecule's stability and reactivity. While studies exist for the related compound, 2-mercaptobenzoic acid, which has been analyzed using theoretical models to understand its electron density and topological properties, specific data for the 5-acetyl derivative is absent. researchgate.net
Spectroscopic Property Prediction (NMR, UV-Vis, IR)
Theoretical predictions of the Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectra for this compound have not been reported. These computational predictions, when correlated with experimental data, are invaluable for structural elucidation and confirming the identity of a synthesized compound.
Reaction Pathway and Transition State Analysis
No specific research detailing the reaction pathways or transition state analyses involving this compound through computational means is currently available. This type of study is essential for understanding reaction mechanisms, kinetics, and the thermodynamic feasibility of chemical transformations.
Molecular Dynamics (MD) Simulations for Conformational Studies and Intermolecular Interactions
Molecular dynamics simulations are powerful tools for exploring the conformational landscape of a molecule and its interactions with its environment over time. nih.govmdpi.comunipa.it However, there are no specific MD simulation studies reported in the literature for this compound. Such simulations would be beneficial for understanding its flexibility, solvent effects, and how it might interact with other molecules, which is particularly important for applications in materials science and pharmacology.
QSAR (Quantitative Structure-Activity Relationship) and QSPR (Quantitative Structure-Property Relationship) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a molecule to its biological activity or physical properties, respectively. There is no evidence of the development or application of QSAR or QSPR models specifically involving this compound.
Docking Studies with Biomolecules (In Silico)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This is a cornerstone of in silico drug design. While docking studies have been performed on structurally similar molecules, such as derivatives of 5-acetamido-2-hydroxy benzoic acid and 5-acetyl-2-aryl-6-hydroxybenzo[b]furans, to investigate their interactions with biological targets like cyclooxygenase-2 (COX-2) and enzymes linked to type 2 diabetes nih.govmdpi.comnih.gov, no such studies have been published for this compound itself. These studies on related compounds demonstrate the potential utility of such analyses, but the specific interactions and potential biological targets of this compound remain unexplored computationally.
Prediction of Coordination Geometries and Ligand Binding Energies
No published research data is available for this topic.
Emerging Research Areas and Future Perspectives for 5 Acetyl 2 Mercaptobenzoic Acid
Integration into Advanced Chemical Sensing Platforms
The molecular architecture of 5-acetyl-2-mercaptobenzoic acid makes it a promising candidate for the development of sophisticated chemical sensors. The thiol group provides a strong anchoring point for immobilization on noble metal surfaces, such as gold and silver nanoparticles, which are frequently used in surface-enhanced Raman scattering (SERS) and other plasmon-based sensing techniques. sigmaaldrich.cnnih.gov The carboxylic acid and acetyl groups can serve as specific recognition sites for various analytes through interactions like hydrogen bonding or coordination chemistry.
Research on related compounds like 4-mercaptobenzoic acid has demonstrated their utility in SERS-based detection of ammonia (B1221849) and other small molecules. nih.gov The interaction of the analyte with the functional groups of the surface-bound mercaptobenzoic acid leads to detectable changes in the Raman spectrum. nih.gov For this compound, the presence of the acetyl group could introduce additional selectivity, potentially allowing for the detection of a different range of analytes.
Table 1: Potential Sensing Applications for this compound
| Potential Analyte | Sensing Mechanism | Key Functional Group(s) |
|---|---|---|
| Metal Ions | Coordination with carboxylate | Carboxylic Acid, Thiol |
| Amines/Ammonia | Acid-base interaction | Carboxylic Acid |
| Small Organic Molecules | Hydrogen bonding, specific binding | Acetyl, Carboxylic Acid |
Exploration in Sustainable Chemistry and Resource Recovery
In the realm of sustainable chemistry, thiol-containing compounds are gaining attention for their role in resource recovery and environmental remediation. The thiol group has a high affinity for heavy metal ions, making this compound a potential sorbent for the removal of toxic metals from water. nih.gov When functionalized onto a solid support like silica (B1680970) or a polymer resin, it could be employed in filtration systems for environmental cleanup. mdpi.com A method for isolating and recovering thiol-containing compounds from natural materials has been developed, suggesting the potential for reversible capture and release of valuable molecules. google.com
Furthermore, the principles of green chemistry encourage the use of catalysts and reagents that are efficient and minimize waste. The catalytic potential of thiol-containing molecules is an active area of research. rsc.orgacs.org
Development of Novel Methodologies for its Application in Organic Synthesis
This compound can be a versatile building block in organic synthesis. The three distinct functional groups offer multiple reaction sites for creating more complex molecules. The thiol group can undergo reactions such as alkylation, arylation, and disulfide bond formation. The carboxylic acid can be converted into esters, amides, or acid chlorides. The acetyl group can participate in a range of reactions, including aldol (B89426) condensations and reductions.
The reactivity of the thiol group is particularly useful for carbon-sulfur bond formation, a critical transformation in the synthesis of many pharmaceuticals and materials. researchgate.net The development of new synthetic methods utilizing the unique reactivity of this compound could lead to the efficient construction of novel molecular architectures.
Role in Optoelectronic and Photonic Materials
Aromatic compounds with donor-acceptor functionalities are of great interest for applications in optoelectronics, including organic light-emitting diodes (OLEDs) and sensors. mdpi.comnih.govmdpi.comresearchgate.net In this compound, the electron-donating thiol group and the electron-withdrawing acetyl and carboxylic acid groups create a push-pull system that can influence its photophysical properties. rsc.org
While specific studies on the optoelectronic properties of this compound are yet to be published, research on related aromatic thiols and their derivatives suggests that this compound could exhibit interesting fluorescence or phosphorescence characteristics upon suitable modification. rsc.orgacs.org The ability of the thiol group to bind to metal surfaces also opens up possibilities for its use in molecular electronics and plasmonic devices. The isomeric effects of mercaptobenzoic acids on the properties of copper nanoclusters have been noted, indicating that the specific substitution pattern is crucial. rsc.org
Interdisciplinary Research Foci and Unexplored Avenues in Advanced Materials and Catalysis
The multifunctional nature of this compound makes it a prime candidate for interdisciplinary research. In materials science, it could be used to create functional self-assembled monolayers (SAMs) on metal surfaces with tailored chemical properties. cymitquimica.com These SAMs could find applications in areas ranging from corrosion inhibition to biocompatible coatings.
In catalysis, the thiol group can act as a ligand for metal catalysts or participate directly in catalytic cycles. rsc.orgacs.org The development of catalysts based on this compound could lead to new, selective transformations in organic chemistry. Thiol-functionalized covalent organic frameworks have shown promise in efficient metal ion removal, an area where derivatives of this compound could be explored. nih.gov
Table 2: Potential Interdisciplinary Research Directions
| Research Area | Potential Application | Rationale |
|---|---|---|
| Materials Science | Functional Self-Assembled Monolayers (SAMs) | Thiol group for surface anchoring; other groups for tailored surface properties. |
| Catalysis | Ligand for Metal Catalysts | Thiol and carboxylate groups can coordinate with metal centers. |
| Nanotechnology | Surface Functionalization of Nanoparticles | Creation of functional nanoparticles for sensing, catalysis, or drug delivery. |
| Polymer Chemistry | Monomer for Functional Polymers | Carboxylic acid and thiol groups allow for polymerization. |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 5-Acetyl-2-mercaptobenzoic acid with high purity?
- Methodological Answer : Begin with a benzoic acid derivative containing a protected thiol group (e.g., via trityl or acetamidomethyl protection) to prevent oxidation during synthesis. Acetylation can be achieved using acetic anhydride under controlled acidic conditions. Purify the product using solid-phase extraction (SPE) with reverse-phase C18 columns to remove unreacted reagents, followed by recrystallization from ethanol/water mixtures. Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization .
Q. Which analytical techniques are most effective for confirming the structure of this compound?
- Methodological Answer : Combine high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to assess purity. Confirm the molecular ion peak via electrospray ionization mass spectrometry (ESI-MS). For structural elucidation, use -NMR and -NMR in deuterated dimethyl sulfoxide (DMSO-d), focusing on characteristic shifts: the thiol proton (~13 ppm, broad) and acetyl carbonyl (~200 ppm in -NMR). Compare with spectral databases of structurally similar benzoic acid derivatives (e.g., 5-Fluoro-2-hydroxybenzoic acid) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store the compound in amber vials under inert gas (argon or nitrogen) at –20°C to prevent oxidation of the thiol group. For short-term use, dissolve in degassed DMSO and aliquot to avoid freeze-thaw cycles. Regularly monitor purity via HPLC, as degradation products (e.g., disulfide dimers) may form under suboptimal conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural characterization?
- Methodological Answer : If NMR signals overlap (e.g., aromatic protons near the acetyl group), employ 2D techniques like COSY and HSQC to assign peaks unambiguously. For discrepancies in mass spectrometry, use high-resolution mass spectrometry (HRMS) to distinguish isotopic patterns or adducts. Cross-validate with computational methods (e.g., density functional theory (DFT)-predicted NMR shifts) for challenging cases .
Q. What experimental approaches are suitable for studying the pH-dependent stability of this compound?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers across a pH range (2–12) at 37°C. Sample aliquots at intervals (0, 24, 48 hours) and analyze degradation products via LC-MS. Use kinetic modeling (e.g., first-order decay) to estimate half-life. For thiol group oxidation, include reducing agents like tris(2-carboxyethyl)phosphine (TCEP) in control experiments .
Q. How can the compound’s reactivity be leveraged in drug discovery, such as enzyme inhibition studies?
- Methodological Answer : Design inhibition assays targeting cysteine-dependent enzymes (e.g., proteases or phosphatases). Pre-incubate the enzyme with this compound to allow covalent modification of active-site thiols. Quantify inhibition via fluorogenic substrates or microplate-based colorimetric assays. Validate specificity using site-directed mutagenesis of cysteine residues .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
